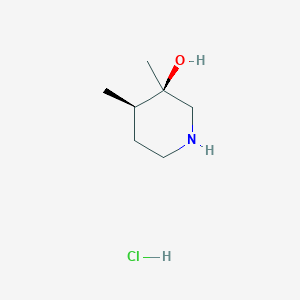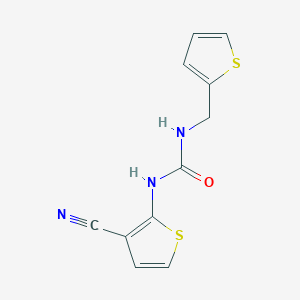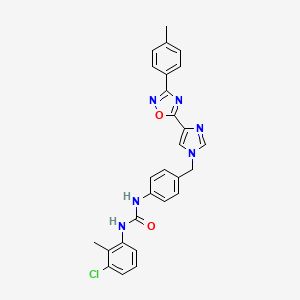
4-Ethylpiperidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylpiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is primarily used in research and development, particularly in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of 4-Ethylpiperidine-1-sulfonyl chloride typically involves the reaction of 4-ethylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
[ \text{4-Ethylpiperidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Ethylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, alcohols) . The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Ethylpiperidine-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 4-Ethylpiperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows it to modify the structure and function of these biomolecules, making it useful in various biochemical and pharmacological studies .
Comparison with Similar Compounds
4-Ethylpiperidine-1-sulfonyl chloride can be compared with other piperidine derivatives, such as:
Piperidine-1-sulfonyl chloride: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain contexts.
4-Methylpiperidine-1-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and solubility.
4-Phenylpiperidine-1-sulfonyl chloride:
The uniqueness of this compound lies in its specific reactivity and the balance of hydrophobicity and hydrophilicity provided by the ethyl group, making it suitable for a range of applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
4-ethylpiperidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c1-2-7-3-5-9(6-4-7)12(8,10)11/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBJGVKLVYWVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)


![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)
![1-{[2,3'-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B2506528.png)


![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
![1-[1-(2,4-Dichloro-5-methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
